molecular formula C21H21N3O B11446801 2-(furan-2-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11446801
M. Wt: 331.4 g/mol
InChI Key: BXEINGLXUVJFPU-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring, along with the imidazo[1,2-a]pyridine core, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The carbothioamide is subsequently oxidized with potassium ferricyanide in an alkaline medium to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and acylation using acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the imidazo[1,2-a]pyridine core can yield various hydrogenated derivatives.

Scientific Research Applications

2-(furan-2-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Another heterocyclic compound with a furan ring and a thiazole moiety.

    3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with a furan ring and a pyrrolo[3,4-c]pyrrole core.

Uniqueness

2-(furan-2-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of the furan ring, imidazo[1,2-a]pyridine core, and the N-[4-(propan-2-yl)phenyl] substituent. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(furan-2-yl)-6-methyl-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H21N3O/c1-14(2)16-7-9-17(10-8-16)22-21-20(18-5-4-12-25-18)23-19-11-6-15(3)13-24(19)21/h4-14,22H,1-3H3

InChI Key

BXEINGLXUVJFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)C(C)C)C4=CC=CO4)C=C1

Origin of Product

United States

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